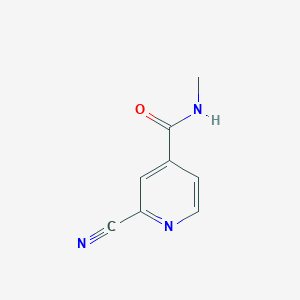
Oxyde de bis(3,5-diméthylphényl)phosphine
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)phosphine oxide, also known as BDPPO, is a synthetic organophosphorus compound with a wide range of applications in the fields of chemistry and biology. It is a colorless, odorless, crystalline solid that can be used as a ligand in various catalytic transformations, as a reagent in organic synthesis, and as a fluorescent probe in biological systems. The compound is also known to be an effective insecticide, and is used to control insect pests in agricultural settings.
Applications De Recherche Scientifique
Hydrogénation de transfert asymétrique des cétones
L'oxyde de bis(3,5-diméthylphényl)phosphine est utilisé pour préparer des complexes de diimine diphosphine chiraux de fer(II). Ces complexes servent de catalyseurs pour l'hydrogénation de transfert asymétrique des cétones . Ce processus est crucial pour la production d'alcools chiraux, qui sont précieux dans la synthèse de produits pharmaceutiques et de produits chimiques fins.
Hydrogénation des N-arylimines
Le composé peut également être utilisé pour créer un complexe avec de l'iridium et un ligand bidentate biphénol phosphite-phosphine. Ce complexe agit comme un catalyseur asymétrique pour l'hydrogénation des N-arylimines , ce qui est une étape importante dans la production de divers dérivés d'amines utilisés en synthèse chimique.
Synthèse de phosphines chirales
Une autre application implique la synthèse de phosphines chirales avec une excellente stéréosélectivité. Ceci est réalisé par une réaction d'addition 1,4 avec des aldéhydes α,β-insaturés en utilisant un catalyseur au palladium . Les phosphines chirales sont des ligands essentiels en catalyse asymétrique.
Réaction de couplage croisé de Buchwald-Hartwig
Cet oxyde de phosphine est adapté à la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction forme des liaisons carbone-azote et est largement utilisée dans la synthèse de composés organiques complexes, notamment de produits pharmaceutiques et de produits agrochimiques.
Réaction de Heck
La réaction de Heck, qui forme des liaisons carbone-carbone entre les halogénures d'aryle et les alcènes, utilise également l'this compound comme ligand . Cette réaction est essentielle dans la synthèse de nombreuses molécules organiques, en particulier dans l'industrie pharmaceutique.
Couplage de Hiyama
L'this compound est impliqué dans la réaction de couplage de Hiyama . Cette réaction couple les chlorures d'aryle avec les arylsilanes pour former des composés biaryles, qui sont importants dans le développement de l'électronique organique et de la science des matériaux.
Couplage de Negishi
Le composé est utilisé dans le couplage de Negishi, qui est une autre méthode pour former des liaisons carbone-carbone, en particulier entre les halogénures d'alkyle ou d'aryle et les composés organozinciques . Cette réaction est très appréciée pour sa capacité à construire des architectures moléculaires complexes.
Couplage de Suzuki-Miyaura
Enfin, l'this compound sert de ligand dans le couplage de Suzuki-Miyaura . Cette réaction est l'une des méthodes les plus largement utilisées pour former des liaisons carbone-carbone, en particulier dans la synthèse de polyoléfines et d'autres polymères.
Mécanisme D'action
Target of Action
Bis(3,5-dimethylphenyl)phosphine oxide is a chemical compound that primarily targets the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The compound’s role is to facilitate the synthesis of these phosphinothioates, which are often found in pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Mode of Action
The compound interacts with its targets through a bromide ion accelerated reductive-coupling process . This process allows the synthesis of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The reaction can be carried out in an open flask at room temperature and in an aqueous medium .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of phosphinothioates. The compound’s action results in the formation of S–P (O) bonds, which are structurally contained in many pharmacologically active compounds . The downstream effects include the production of a variety of compounds that have vast applications in different fields .
Pharmacokinetics
The compound is known to be solid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of phosphinothioates. These phosphinothioates are used in the production of various pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Action Environment
The action of Bis(3,5-dimethylphenyl)phosphine oxide is influenced by environmental factors such as temperature and medium. The reaction it facilitates can be carried out at room temperature and in an aqueous medium . This suggests that the compound’s action, efficacy, and stability are robust across a range of environmental conditions.
Propriétés
IUPAC Name |
bis(3,5-dimethylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRTXPFJNGAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475953 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-92-9 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)











![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)

